[(4-ethoxyphenyl)methyl]({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine
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Overview
Description
(4-ethoxyphenyl)methyl-1H-pyrazol-4-yl]methyl})amine is an organic compound that features a unique combination of an ethoxyphenyl group and a fluoroethyl-pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-ethoxyphenyl)methyl-1H-pyrazol-4-yl]methyl})amine typically involves a multi-step process. The initial step often includes the preparation of the 4-ethoxybenzyl chloride, which is then reacted with {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amine under basic conditions to form the desired product. Common reagents used in this synthesis include sodium hydroxide or potassium carbonate as bases, and solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-ethoxyphenyl)methyl-1H-pyrazol-4-yl]methyl})amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxyphenyl group, using reagents such as sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in anhydrous conditions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-ethoxyphenyl)methyl-1H-pyrazol-4-yl]methyl})amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4-ethoxyphenyl)methyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to certain enzymes or receptors, modulating their activity. The pathways involved often include signal transduction mechanisms that lead to the desired therapeutic effects, such as inhibition of inflammatory mediators or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- **(4-methoxyphenyl)methyl-1H-pyrazol-4-yl]methyl})amine
- **(4-ethoxyphenyl)methyl-1H-pyrazol-4-yl]methyl})amine
Uniqueness
(4-ethoxyphenyl)methyl-1H-pyrazol-4-yl]methyl})amine is unique due to the presence of both an ethoxy group and a fluoroethyl group, which confer specific electronic and steric properties. These features can enhance its binding affinity to certain molecular targets and improve its stability under various conditions, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H20FN3O |
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Molecular Weight |
277.34 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-N-[[1-(2-fluoroethyl)pyrazol-4-yl]methyl]methanamine |
InChI |
InChI=1S/C15H20FN3O/c1-2-20-15-5-3-13(4-6-15)9-17-10-14-11-18-19(12-14)8-7-16/h3-6,11-12,17H,2,7-10H2,1H3 |
InChI Key |
OYBHOTGHDWTRAS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNCC2=CN(N=C2)CCF |
Origin of Product |
United States |
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